N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclopropylpyrimidine moiety attached to a benzamide structure through a methylene bridge
Mechanism of Action
Target of Action
The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .
Mode of Action
This compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this kinase, the compound interferes with the protein’s normal function, potentially leading to a variety of cellular effects .
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related toDNA damage response and cell cycle regulation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the central role of its target in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide typically involves the following steps:
Formation of the Cyclopropylpyrimidine Moiety: The cyclopropylpyrimidine core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as pyrimidine derivatives and cyclopropyl-containing reagents.
Attachment of the Methylene Bridge: The methylene bridge is introduced by reacting the cyclopropylpyrimidine intermediate with a suitable methylene donor under controlled conditions.
Formation of the Benzamide Structure: The final step involves the reaction of the intermediate with 2-ethoxybenzoic acid or its derivatives to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide: A structurally similar compound with a methoxy group instead of an ethoxy group.
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-chlorobenzamide: A derivative with a chloro substituent on the benzamide ring.
Uniqueness
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and physicochemical properties. This uniqueness can make it a valuable compound for specific applications where the ethoxy group imparts desirable characteristics.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-22-16-6-4-3-5-14(16)17(21)18-10-13-9-15(12-7-8-12)20-11-19-13/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYAHSJGSTVEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.